Morpholine, 4-piperidinosulfonyl-
Description
The conceptual importance of Morpholine (B109124), 4-piperidinosulfonyl- lies in its identity as a hybrid molecule that marries two of the most prevalent nitrogen-containing heterocyclic systems with a sulfonamide-type bridge. Such molecular architectures are at the forefront of research in fields like medicinal chemistry, where the goal is to create novel compounds with tailored properties by assembling proven pharmacophoric fragments.
Heterocyclic compounds, which feature rings containing atoms of at least two different elements, form the backbone of a vast array of natural products and synthetic drugs. researchgate.net Within this class, the morpholine and piperidine (B6355638) rings are considered "privileged structures" because of their frequent appearance in bioactive molecules and their ability to confer advantageous physicochemical properties. researchgate.netnih.gov
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is often incorporated into drug candidates to improve solubility, metabolic stability, and pharmacokinetic profiles. researchgate.netnih.gov Similarly, the piperidine ring, a saturated six-membered ring with one nitrogen atom, is one of the most prevalent nitrogen heterocycles found in FDA-approved drugs and natural alkaloids. nih.gov Its flexible, chair-like conformation allows it to serve as a versatile scaffold for presenting substituents in specific three-dimensional orientations to interact with biological targets. wikipedia.org
The synthesis of molecules that contain both a morpholine and a piperidine moiety is a recognized strategy in drug discovery. nih.govcas.cz This approach aims to combine the favorable attributes of both rings to develop novel compounds for therapeutic applications, including potential antitumor agents. nih.gov
The sulfonamide functional group (-SO₂N<) is a cornerstone of medicinal chemistry, most famously associated with the first class of effective antibacterial drugs. nih.gov Beyond their antimicrobial properties, sulfonamides are integral to a wide range of modern therapeutics. The group is chemically stable and acts as a versatile linker or pharmacophore.
The specific arrangement in Morpholine, 4-piperidinosulfonyl-, where the sulfur atom is bonded to two nitrogen atoms (one from morpholine and one from piperidine), is technically classified as a sulfamide. Sulfonamides and sulfamides are crucial in drug design for their ability to act as stable, non-hydrolyzable mimics of other functional groups and for their capacity to form strong hydrogen bonds. The synthesis of novel sulfonamide derivatives containing a piperidine moiety is an active area of research for developing new agents to manage agricultural and human diseases. nih.gov The linkage of these heterocyclic fragments via a sulfonyl group creates a distinct molecular architecture that is explored for novel biological activities. nih.gov
The academic and industrial utility of morpholine and piperidine is built on a rich history of discovery and synthetic development.
Morpholine (C₄H₉NO) is a colorless liquid with a characteristic amine-like odor. wikipedia.org Its name was coined by German chemist Ludwig Knorr in the 1880s, who incorrectly believed it formed part of the core structure of morphine. Morpholine is typically produced industrially through the dehydration of diethanolamine (B148213) with sulfuric acid. Because its volatility is similar to that of water, it is widely used as a corrosion inhibitor in steam boiler systems. In organic synthesis, it is a common building block used in the preparation of various pharmaceuticals.
Piperidine ((CH₂)₅NH) was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both isolated it from piperine (B192125), the compound responsible for the pungency of black pepper, from which the name "piperidine" is derived. wikipedia.orghmdb.ca Industrially, it is produced by the hydrogenation of pyridine (B92270). wikipedia.org The piperidine structural motif is found in numerous natural alkaloids and is a key component in many classes of pharmaceuticals. nih.gov It is also used as a solvent and a base in organic synthesis. wikipedia.org
Physicochemical Properties of Core Moieties
While specific experimental data for Morpholine, 4-piperidinosulfonyl- is not widely available, the properties of its constituent heterocycles are well-characterized.
Table 1: Properties of Morpholine Data sourced from publicly available chemical databases.
| Property | Value |
| Chemical Formula | C₄H₉NO |
| Molar Mass | 87.12 g·mol⁻¹ |
| Appearance | Colorless liquid |
| Odor | Weak, ammonia- or fish-like |
| Density | 1.007 g/cm³ |
| Melting Point | -5 °C (23 °F; 268 K) |
| Boiling Point | 129 °C (264 °F; 402 K) |
| Solubility in water | Miscible |
| Acidity (pKa) | 8.36 (of conjugate acid) |
Table 2: Properties of Piperidine Data sourced from publicly available chemical databases. wikipedia.orgchemicalbook.com
| Property | Value |
| Chemical Formula | C₅H₁₁N |
| Molar Mass | 85.15 g·mol⁻¹ |
| Appearance | Colorless liquid |
| Odor | Objectionable, amine-like |
| Density | 0.862 g/mL |
| Melting Point | -7 °C (19 °F; 266 K) |
| Boiling Point | 106 °C (223 °F; 379 K) |
| Solubility in water | Miscible |
| Acidity (pKa) | 11.22 (of protonated form) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-4-ylsulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c12-15(13,9-1-3-10-4-2-9)11-5-7-14-8-6-11/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTFUIVBDMDKMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221372 | |
| Record name | Morpholine, 4-piperidinosulfonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71173-07-4 | |
| Record name | Morpholine, 4-piperidinosulfonyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071173074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-piperidinosulfonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Morpholine, 4 Piperidinosulfonyl
Precursor Identification and Elaboration Strategies
The construction of Morpholine (B109124), 4-piperidinosulfonyl- relies on the strategic selection and elaboration of key precursors. The primary components are a morpholine-containing moiety, a piperidine-containing moiety, and a sulfonyl group that links them.
Role of Sulfonyl Chloride Intermediates
Sulfonyl chlorides are highly reactive and common intermediates in the synthesis of sulfonamides. nih.govnih.gov In the context of Morpholine, 4-piperidinosulfonyl- synthesis, a piperidine (B6355638) sulfonyl chloride derivative would typically be employed as an electrophile. ontosight.ai The high reactivity of the sulfonyl chloride group facilitates nucleophilic attack by the nitrogen atom of the morpholine ring. nih.gov
Alternatively, morpholine-4-sulfonyl chloride can be used as a starting material. researchgate.netchemchart.com This commercially available intermediate is generated from the reaction of morpholine and sulfuryl chloride. researchgate.netchemchart.com This approach would then involve a subsequent reaction with a piperidine derivative.
Utilization of Morpholine as a Reactant
Morpholine is a heterocyclic compound containing both an amine and an ether functional group. chemsociety.org.ng The nitrogen atom in the morpholine ring is nucleophilic and readily reacts with electrophiles such as sulfonyl chlorides. ontosight.aichemsociety.org.ng In the synthesis of Morpholine, 4-piperidinosulfonyl-, morpholine acts as the nucleophile, attacking the sulfur atom of the piperidine sulfonyl chloride. ontosight.ai
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. chemsociety.org.ng The selection of the base and solvent system can be crucial for optimizing the reaction yield and purity of the final product. ontosight.ai
Application of Piperidine Derivatives in Synthesis
Piperidine and its derivatives are common structural motifs in many pharmaceuticals. researchgate.net In the synthesis of Morpholine, 4-piperidinosulfonyl-, a piperidine derivative is required. This could be in the form of a piperidine sulfonyl chloride, as mentioned previously, or a piperidine that is subsequently sulfonated. ontosight.ai
The specific piperidine derivative used can be tailored to introduce desired properties into the final molecule. For example, substituted piperidines can be used to explore structure-activity relationships in medicinal chemistry research. researchgate.net The synthesis of various piperidine derivatives is a well-established field, providing a wide range of potential precursors. researchgate.net
Reaction Mechanisms and Pathways in the Synthesis of Morpholine, 4-piperidinosulfonyl-
The formation of the sulfonamide bond in Morpholine, 4-piperidinosulfonyl- proceeds through well-understood reaction mechanisms.
Nucleophilic Addition-Elimination Reactions
The core reaction for the formation of the sulfonamide linkage is a nucleophilic addition-elimination reaction. ontosight.aiorganic-chemistry.org In this process, the nucleophilic nitrogen atom of morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride. This initially forms a tetrahedral intermediate. Subsequently, the chloride ion, which is a good leaving group, is eliminated, resulting in the formation of the stable sulfonamide bond.
The general steps are as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine attacks the electron-deficient sulfur atom of the sulfonyl chloride.
Formation of a Tetrahedral Intermediate: A transient intermediate with a tetrahedral geometry around the sulfur atom is formed.
Elimination of the Leaving Group: The chloride ion is expelled, and the sulfonamide bond is formed.
This mechanism is fundamental to the synthesis of a wide variety of sulfonamide compounds. organic-chemistry.org
Sulfonylation Reactions and Yield Optimization
Sulfonylation is the process of introducing a sulfonyl group into a molecule. In the synthesis of Morpholine, 4-piperidinosulfonyl-, this involves the reaction of an amine (morpholine) with a sulfonyl chloride. ontosight.ai Optimizing the yield and purity of the product is a key consideration in synthetic chemistry.
Several factors can be adjusted to optimize the sulfonylation reaction:
Reaction Conditions: Temperature, reaction time, and the choice of solvent can all influence the outcome of the reaction. ontosight.ai
Base: The use of a suitable base is critical for scavenging the HCl produced during the reaction and driving the equilibrium towards the product. chemsociety.org.ng Common bases include pyridine (B92270) and triethylamine.
Catalysts: While not always necessary for simple sulfonamide synthesis, catalysts can sometimes be employed to enhance reaction rates or selectivity, particularly in more complex syntheses. nih.gov
Table 1: Factors for Yield Optimization in Sulfonylation Reactions
| Parameter | Description | Potential Impact on Yield |
| Reactant Stoichiometry | The molar ratio of morpholine to piperidine sulfonyl chloride. | Using a slight excess of the amine can sometimes drive the reaction to completion. |
| Solvent | The medium in which the reaction is conducted. | The polarity and aprotic/protic nature of the solvent can affect reaction rates and solubility of reactants and products. |
| Base | A proton scavenger to neutralize the acid byproduct. | The strength and steric hindrance of the base can influence the reaction rate and prevent side reactions. |
| Temperature | The thermal energy supplied to the reaction. | Higher temperatures generally increase the reaction rate, but can also lead to decomposition or side reactions. |
| Reaction Time | The duration of the reaction. | Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to product degradation. |
By carefully controlling these parameters, chemists can maximize the yield of Morpholine, 4-piperidinosulfonyl- and minimize the formation of impurities.
Scalable Synthetic Approaches and Considerations in Academic Research
The development of a scalable synthesis in an academic setting also necessitates a thorough investigation into reaction optimization. This involves systematically studying the effects of various parameters, such as temperature, reaction time, solvent, and catalyst loading, to maximize the yield and purity of Morpholine, 4-piperidinosulfonyl-. Furthermore, the environmental impact of the synthesis becomes a more pressing concern. The principles of green chemistry are increasingly being integrated into academic research, prompting the selection of less hazardous solvents and reagents and minimizing waste generation.
Efficiency and Atom Economy in Synthetic Route Design
The efficiency of a synthetic route is a multifaceted concept, with atom economy being a primary quantitative measure. Atom economy, a concept developed by Barry Trost, evaluates how efficiently atoms from the reactants are incorporated into the final desired product. primescholars.com A reaction with high atom economy is inherently more efficient and generates less waste. primescholars.com In the context of synthesizing Morpholine, 4-piperidinosulfonyl-, a key consideration is the choice of reactions that maximize the incorporation of atoms from the starting materials, piperidine and morpholine-4-sulfonyl chloride, into the final product.
Systematic Investigation of Derivatives and Structural Analogues of Morpholine, 4 Piperidinosulfonyl
Design Principles for Morpholine (B109124), 4-piperidinosulfonyl- Derivatives
The design of derivatives of Morpholine, 4-piperidinosulfonyl- is a strategic process aimed at optimizing molecular interactions with biological targets and improving pharmacokinetic profiles. This involves systematic modifications to its three core components: the piperidine (B6355638) moiety, the morpholine moiety, and the sulfonyl linker.
Modification of the Piperidine Moiety and its Stereochemical Implications
The piperidine ring is a prevalent scaffold in pharmaceuticals, and its modification is a key strategy in drug design. nih.gov Introducing chiral centers into the piperidine ring can significantly influence a molecule's druggability by altering its three-dimensional structure to better fit protein binding sites. thieme-connect.com
Substitutions on the piperidine ring can modulate critical physicochemical properties such as pKa and lipophilicity (logP/logD), which in turn affect a compound's solubility, permeability, and metabolic stability. thieme-connect.comresearchgate.net For instance, the position and nature of substituents can enhance biological activity and selectivity. Research on EGFRL858R/T790M/C797S inhibitors demonstrated that the type of substituent on the piperidine ring was crucial for achieving selectivity over EGFRWT. thieme-connect.com Similarly, in the development of orexin (B13118510) receptor antagonists, specific piperidine motifs have proven useful. nih.govrsc.org
The stereochemistry of these substitutions is of paramount importance. The spatial arrangement of atoms can lead to different diastereomers (e.g., cis and trans isomers), which may exhibit distinct pharmacological profiles. For example, studies on methyl substituted pipecolinates have shown that different isomers occupy unique areas of 3D chemical space. nih.govrsc.org The hydrogenation of substituted pyridines often leads to cis-piperidines, which can then be converted to their trans-diastereoisomers through controlled epimerization, allowing for a systematic exploration of stereochemical diversity. nih.govrsc.org
Table 1: Impact of Piperidine Modifications on Molecular Properties
| Modification Type | Effect | Rationale |
|---|---|---|
| Introduction of Chiral Centers | Alters 3D conformation, can improve binding affinity and selectivity. thieme-connect.com | Creates specific stereoisomers that can have differential interactions with chiral biological targets like proteins. thieme-connect.com |
| Alkyl Substitution | Modulates lipophilicity and steric bulk. thieme-connect.com | Can enhance membrane permeability or create more specific interactions within a binding pocket. thieme-connect.com |
Modification of the Morpholine Moiety and Ring System Variations
The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its favorable properties. nih.govresearchgate.net It possesses both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom, allowing for a range of molecular interactions. nih.govacs.org Its flexible conformation enables it to act as a versatile scaffold, positioning other functional groups for optimal target engagement. nih.govacs.org
Modifications to the morpholine ring can enhance the metabolic stability and potency of a compound. nih.gov For example, research into mTOR kinase inhibitors has explored the introduction of substituents, such as a methyl group at position 3 or an ethylene (B1197577) bridge between positions 3 and 5, to develop selective and brain-penetrant compounds. nih.gov The synthesis of 2- and 3-substituted morpholine congeners via the ring-opening of 2-tosyl-1,2-oxazetidine provides a modular approach to access a diversity of substituted morpholines. acs.org
Table 2: Research Findings on Morpholine Moiety Modifications
| Modification | Investigated System | Outcome | Reference |
|---|---|---|---|
| Methyl group at position 3 | mTOR kinase inhibitors | Development of selective and highly brain penetrant inhibitors. | nih.gov |
| Ethylene bridge between positions 3 and 5 | mTOR kinase inhibitors | Effective in decreasing lipophilicity and enhancing polar surface area. | nih.gov |
Substitutions on the Sulfonyl Linker and Heteroatom Variations
The sulfonamide group (-SO₂NH-) is a critical linker and a key pharmacophore in many drugs. rsc.org Its hydrogen-bonding capabilities and structural role can be fine-tuned through various modifications. A primary strategy involves the N-arylation or N-heteroarylation of the sulfonamide, which can be achieved through modern catalytic methods like nickel-catalyzed cross-coupling reactions. researchgate.netnih.govresearchgate.net These methods allow for the efficient formation of C-N bonds between the sulfonamide nitrogen and various (hetero)aryl halides. nih.gov
Direct C-H sulfonamidation using sulfonyl azides has also emerged as a powerful technique to create N-(hetero)aryl sulfonamides, with the advantage of producing nitrogen gas as the only byproduct. rsc.orgnih.gov This allows for the introduction of a wide array of aromatic and heterocyclic groups onto the sulfonamide nitrogen, significantly expanding the accessible chemical space.
Bioisosteric replacement of the sulfonyl linker is another design principle. For example, replacing the sulfonyl group with a sulfoximine (B86345) or other sulfur-based functional groups can alter the geometry, electronic properties, and metabolic stability of the resulting molecule. The synthesis of sulfonamides from arylazo sulfones using visible-light-promoted reactions offers a mild and efficient alternative to traditional methods that often rely on reactive sulfonyl chlorides. researchgate.net
Synthesis of Novel Morpholine, 4-piperidinosulfonyl- Analogues
The construction of novel analogues of Morpholine, 4-piperidinosulfonyl- often involves multi-step synthetic sequences to build complexity and introduce desired functional groups.
Generation of Complex Heterocyclic Derivatives
The core structure of Morpholine, 4-piperidinosulfonyl- can be incorporated into larger, more complex heterocyclic systems to explore new pharmacological activities. Synthetic strategies often involve coupling the morpholine or piperidine moieties to other heterocyclic scaffolds. For instance, a novel series of 2-(benzimidazol-2-yl)quinoxalines bearing morpholine and piperidine fragments has been synthesized, demonstrating the feasibility of creating intricate molecular architectures. nih.govacs.orgacs.org
Gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols provide an efficient route for constructing morpholine and piperazine (B1678402) derivatives, which can serve as key intermediates. rsc.org Furthermore, α,α-diaminomethyl phosphonate (B1237965) derivatives can be synthesized by the N-alkylation of nitrogen heterocycles like morpholine and piperidine, showcasing another avenue for derivatization. researchgate.net
Coupling with Thiazole (B1198619) Moieties and Analogues
The thiazole ring is another important heterocycle in medicinal chemistry, and its incorporation into sulfonamide-containing molecules has yielded compounds with significant biological activity. nih.govresearchgate.net The synthesis of thiazole-sulfonamide derivatives can be achieved through various routes. One common method involves reacting a precursor like 2-chloro-N-(4-sulfamoylphenyl) acetamide (B32628) with thiourea (B124793) to form the aminothiazole ring. nih.gov This can then be further modified.
Another approach involves the synthesis of thiazolo[4,5-d]pyrimidines and 4-oxothiazolidine benzenesulfonamides from a 4-isothiocyanatobenzenesulfonamide (B1195122) intermediate. researchgate.net The integration of a thiazole ring into a sulfonamide structure has been shown to enhance flexibility and binding affinity to biological targets. nih.gov Furthermore, the development of benzothiazole-sulfonamides has opened up routes to various polycyclic scaffolds. theses.cz
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Morpholine, 4-piperidinosulfonyl- |
| Thiomorpholine |
| 2-chloro-N-(4-sulfamoylphenyl) acetamide |
| 4-isothiocyanatobenzenesulfonamide |
| Benzothiazole-sulfonamides |
Introduction of Benzamide (B126) Cores and Other Aromatic Systems
The strategic incorporation of benzamide and other aromatic moieties onto the Morpholine, 4-piperidinosulfonyl- scaffold has been a key area of investigation for developing novel compounds with tailored properties. The synthesis of these derivatives often involves coupling the foundational morpholine and piperidine rings, followed by the introduction of various aromatic systems.
One common synthetic route involves the reaction of morpholine with 4-chlorobenzonitrile (B146240) to yield 4-(morpholin-4-yl)benzonitrile. This intermediate can then be hydrolyzed to 4-(morpholin-4-yl)benzoic acid, which, after conversion to its corresponding benzoyl chloride, is reacted with hydrazine (B178648) hydrate (B1144303) to form 4-(morpholin-4-yl)benzohydrazide. This hydrazide serves as a versatile precursor for the synthesis of a variety of derivatives through reactions with different substituted aromatic compounds. researchgate.net
The introduction of a 1,2,4-oxadiazole (B8745197) ring linked to a quinoline (B57606) scaffold and a benzamide group represents a more complex integration of multiple aromatic systems. mdpi.com This approach aims to leverage the combined structural features of these different aromatic cores to achieve desired biological activities.
Furthermore, the synthesis of thiopyrano-pyrimidine compounds bearing a pyrazoline scaffold demonstrates the fusion of heterocyclic and aromatic rings to the morpholine-containing structure. mdpi.com These intricate molecular architectures are designed to interact with specific biological targets by presenting a unique three-dimensional arrangement of functional groups.
Structure-Reactivity and Structure-Activity Relationship (SAR) Studies for Derivatives
The systematic modification of the Morpholine, 4-piperidinosulfonyl- scaffold and its analogues allows for detailed structure-reactivity and structure-activity relationship (SAR) studies. These investigations are crucial for understanding how chemical structure influences both chemical behavior and biological function.
Influence of Substituents on Chemical Reactivity and Selectivity
The regioselectivity of reactions is also a key aspect of chemical reactivity. In the synthesis of quinazoline (B50416) derivatives, the substitution pattern on the quinoline ring directs the course of subsequent reactions, highlighting the importance of controlling the initial placement of functional groups to achieve the desired final product.
Modulation of Biological Target Interactions through Structural Modification
Structural modifications to the Morpholine, 4-piperidinosulfonyl- framework and its analogues have a profound effect on their interactions with biological targets, leading to the modulation of their biological activity.
SAR studies on various morpholine derivatives have provided valuable insights into the structural requirements for specific biological activities. For example, in a series of 4-morpholinopyrrolopyrimidine derivatives evaluated as PI3K inhibitors, the substitution pattern on the pyrrolopyrimidine and the nature of the group attached to the morpholine were found to be critical for both potency and selectivity. nih.gov The introduction of a benzamide moiety at a specific position led to potent dual PI3Kα/mTOR kinase inhibitors. nih.gov
In the case of 2-morpholino-4-anilinoquinoline derivatives, the substituents on the aniline (B41778) ring significantly influenced their cytotoxic activity against cancer cell lines. nih.govnih.gov Compounds with specific chloro and trifluoromethyl substitutions on the aniline ring demonstrated potent anticancer activity, suggesting that these groups play a crucial role in the interaction with the biological target. nih.gov
Furthermore, SAR studies on piperine (B192125) derivatives, which share the piperidine ring feature, have shown that modifications to the aromatic ring, the dienone system, and the piperidine ring itself can dramatically alter biological properties, either enhancing or diminishing activity. nih.govresearchgate.net This underscores the principle that even subtle structural changes can lead to significant differences in biological outcomes.
The introduction of different aromatic and heterocyclic rings, such as pyrazoline, has also been shown to be a successful strategy for modulating biological activity. In a series of thiopyrano-pyrimidine derivatives, the incorporation of a pyrazoline ring led to compounds with strong cytotoxic activity. mdpi.com
The table below summarizes the structure-activity relationships for a selection of derivative classes.
| Compound Class | Structural Features | Biological Target/Activity | Key SAR Findings |
| N-Substituted Benzamides | Varied substituents on the phenyl ring of the benzamide. | Anticancer (Anti-proliferative) | The 2-substituent on the phenyl ring and heteroatoms in the amide are critical for activity. Chlorine or nitro groups decrease activity. nih.gov |
| 4-Morpholinopyrrolopyrimidines | Substitution on the pyrrolopyrimidine core. | PI3Kα/mTOR Inhibition | Substitutions at specific positions differentiate between selective PI3Kα and dual PI3Kα/mTOR inhibitors. nih.gov |
| 2-Morpholino-4-anilinoquinolines | Varied aniline moieties at the C4 position of the quinoline. | Anticancer (Cytotoxicity) | Compounds with specific chloro and trifluoromethyl substitutions on the aniline ring show high activity against HepG2 cells. nih.govnih.gov |
| Thiopyrano-pyrimidines | Incorporation of a pyrazoline scaffold. | Anticancer (Cytotoxicity) | The presence of the pyrazoline unit is a key contributor to the observed strong cytotoxic activity. mdpi.com |
Advanced Studies on Reactivity and Reaction Mechanisms of Morpholine, 4 Piperidinosulfonyl
Fundamental Chemical Transformations
The reactivity of Morpholine (B109124), 4-piperidinosulfonyl- is characterized by its susceptibility to a range of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. The specific pathways and outcomes of these reactions are highly dependent on the reagents and conditions employed.
Oxidation Pathways and Reagent Specificity
The oxidation of Morpholine, 4-piperidinosulfonyl- can proceed through several pathways, with the outcome being dictated by the choice of oxidizing agent. The sulfur atom in the sulfonyl group is already in a high oxidation state (+6) and is therefore resistant to further oxidation under standard conditions. However, the nitrogen-containing heterocyclic rings, the morpholine and piperidine (B6355638) moieties, can be susceptible to oxidation.
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or hydrogen peroxide (H2O2) under harsh conditions, can lead to the cleavage of the heterocyclic rings. The specificity of these reactions is often low, resulting in a mixture of products. In contrast, milder and more specific reagents can target the nitrogen atoms. For instance, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of N-oxides at either the morpholine or piperidine nitrogen, with the relative reactivity being influenced by steric and electronic factors.
Table 1: Oxidation Reactions of Morpholine, 4-piperidinosulfonyl-
| Oxidizing Agent | Reaction Conditions | Major Product(s) |
| Potassium Permanganate (KMnO4) | High temperature, aqueous | Ring cleavage products |
| Hydrogen Peroxide (H2O2) | Concentrated, heat | Mixture of oxidized products |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature | N-oxides of morpholine and/or piperidine |
Reduction Pathways and Chemo-selectivity
The reduction of Morpholine, 4-piperidinosulfonyl- offers interesting possibilities for chemo-selective transformations. The sulfonyl group is generally stable towards many reducing agents. However, under forcing conditions with powerful reagents like lithium aluminum hydride (LiAlH4), the sulfur-nitrogen bonds can be cleaved. This can result in the formation of morpholine, piperidine, and reduced sulfur species.
The chemo-selectivity of the reduction is highly dependent on the choice of reagent. For example, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is typically ineffective at reducing the sulfonyl group but may affect other functional groups if present elsewhere in the molecule. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH4), are generally unreactive towards the sulfonyl group and the heterocyclic rings.
Table 2: Reduction Reactions of Morpholine, 4-piperidinosulfonyl-
| Reducing Agent | Reaction Conditions | Major Product(s) |
| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether, reflux | Morpholine, Piperidine, reduced sulfur species |
| Sodium Borohydride (NaBH4) | Methanol, room temperature | No reaction |
| Catalytic Hydrogenation (H2/Pd/C) | High pressure, elevated temperature | Generally no reaction with the core structure |
Nucleophilic Substitution Reactions at the Sulfonyl Group
The sulfonyl group in Morpholine, 4-piperidinosulfonyl- is an electrophilic center and can undergo nucleophilic substitution. In these reactions, a nucleophile attacks the sulfur atom, leading to the displacement of either the morpholine or piperidine group, which act as leaving groups. The facility of this substitution depends on the strength of the incoming nucleophile and the stability of the leaving group.
Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithium compounds), can react with the sulfonyl group. The reaction with hydroxide (B78521) ions under vigorous conditions can lead to the hydrolysis of the sulfonamide bonds. The relative leaving group ability of the morpholino versus the piperidino group is a subject of detailed mechanistic studies, often influenced by the reaction conditions and the nature of the nucleophile.
Mechanistic Elucidation Techniques in Organic Chemistry
Understanding the intricate details of the reaction mechanisms of Morpholine, 4-piperidinosulfonyl- requires the application of specialized analytical and kinetic techniques.
Kinetic Studies of Reaction Rates and Rate-Determining Steps
Kinetic studies are crucial for determining the rates of the chemical transformations of Morpholine, 4-piperidinosulfonyl- and for identifying the rate-determining step of a reaction. By systematically varying the concentrations of reactants and monitoring the reaction progress over time, a rate law can be established.
For nucleophilic substitution reactions at the sulfonyl center, kinetic data can help distinguish between different possible mechanisms, such as an addition-elimination pathway or a concerted displacement. For instance, if the reaction rate is found to be dependent on the concentration of both the substrate and the nucleophile, it suggests a bimolecular rate-determining step.
Table 3: Hypothetical Kinetic Data for Nucleophilic Substitution
| [Substrate] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |
| 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 0.1 | 0.2 | 2.0 x 10⁻⁴ |
This table represents a hypothetical second-order reaction, where the rate is proportional to the concentration of both reactants.
Identification of Reaction Intermediates
The direct observation or trapping of reaction intermediates provides invaluable insight into a reaction mechanism. For reactions involving Morpholine, 4-piperidinosulfonyl-, various spectroscopic and trapping techniques can be employed.
In the case of nucleophilic substitution at the sulfonyl group, a potential intermediate is a pentacoordinate sulfur species formed by the addition of the nucleophile. While often too unstable to be isolated, its existence can be inferred through isotopic labeling studies or by using specialized spectroscopic methods like low-temperature NMR spectroscopy. In some cases, cleverly designed experiments can trap such intermediates by reacting them with a suitable trapping agent, leading to a stable, characterizable product. For example, in the presence of a trapping agent, a transient intermediate might be diverted to form a product that would not otherwise be observed, providing evidence for the proposed mechanistic pathway.
Spectroscopic Monitoring of Reaction Progress
Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring the desired product is obtained with high yield and selectivity. For a compound like Morpholine, 4-piperidinosulfonyl-, which contains both piperidine and morpholine moieties, in-situ spectroscopic techniques are invaluable.
One powerful technique for monitoring reactions involving the formation or transformation of heterocyclic rings like piperidine is ReactIR (Infrared Spectroscopy). ReactIR allows for the continuous tracking of the concentration of reactants, intermediates, and products by observing their characteristic infrared absorption bands. For instance, in the nickel-catalyzed enantioselective reductive cyclization of N-alkynones to form substituted piperidines, ReactIR has been successfully employed to monitor the reaction progress in real-time researchgate.net. This was achieved by tracking the disappearance of the reactant's characteristic vibrational bands and the appearance of the product's bands.
Table 1: Hypothetical ReactIR Monitoring of a Reaction Involving Morpholine, 4-piperidinosulfonyl-
| Reaction Species | Key Infrared Absorption Band (cm⁻¹) | Observation During Reaction |
| Starting Material (e.g., a precursor to the piperidine ring) | [Hypothetical Value] | Decrease in intensity |
| Morpholine, 4-piperidinosulfonyl- (Product) | [Hypothetical Value] (e.g., for S-N or C-N stretching) | Increase in intensity |
| Intermediate | [Hypothetical Value] | Appears and then disappears |
| Byproduct | [Hypothetical Value] | Increase in intensity |
This table is illustrative and based on the application of ReactIR to similar heterocyclic systems.
The data from ReactIR can be used to generate concentration profiles over time, which in turn allows for the determination of reaction rates and the elucidation of the reaction mechanism. Other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can also be used, typically through offline analysis of quenched reaction aliquots, to provide detailed structural information at different reaction time points.
Catalytic Transformations Involving Morpholine, 4-piperidinosulfonyl-
The unique structural features of Morpholine, 4-piperidinosulfonyl- suggest its potential utility in various catalytic applications, either as a catalyst itself or as a substrate in catalyzed reactions.
Investigation of Organocatalytic Applications
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. The morpholine and piperidine scaffolds are frequently incorporated into the design of organocatalysts.
While the pyrrolidine (B122466) ring is often more efficient, morpholine-based organocatalysts have been developed and successfully applied in reactions such as the 1,4-addition of aldehydes to nitroolefins. nih.govnih.gov The lower reactivity of morpholine-enamines compared to their pyrrolidine counterparts is often attributed to the electronic effect of the oxygen atom and the pronounced pyramidalization of the nitrogen atom. nih.govnih.gov However, careful design of the catalyst structure can overcome these limitations. nih.govnih.gov
Furthermore, the sulfonamide group is a well-known hydrogen-bond donor and has been incorporated into various organocatalyst designs. For example, squaramide-sulfonamide organocatalysts have been shown to be effective in asymmetric direct vinylogous aldol (B89426) reactions, demonstrating the utility of the sulfonamide motif in organocatalysis. acs.org
Given these precedents, a molecule like Morpholine, 4-piperidinosulfonyl-, which contains both a morpholine ring and a sulfonamide group, could potentially function as a bifunctional organocatalyst. The morpholine nitrogen could engage in enamine or iminium ion formation, while the sulfonamide could act as a hydrogen-bond donor to activate the electrophile.
Table 2: Potential Organocatalytic Activity of Morpholine, 4-piperidinosulfonyl- Analogs
| Catalyst Type | Reaction | Role of Functional Groups |
| Morpholine-based | Michael Addition nih.govnih.gov | Morpholine nitrogen forms a nucleophilic enamine intermediate. |
| Sulfonamide-Thiourea | Conjugate Addition acs.org | Sulfonamide acts as a hydrogen-bond donor to activate the substrate. |
| Squaramide-Sulfonamide | Vinylogous Aldol Reaction acs.org | Sulfonamide participates in multiple hydrogen-bonding interactions. |
This table is based on documented applications of related organocatalysts.
Role of Plasmon Chemistry in Metal Catalysis for Synthesis
Plasmon chemistry is an emerging field that utilizes the localized surface plasmon resonance (LSPR) of metallic nanoparticles to drive chemical reactions. wikipedia.orgrsc.org When light of a specific wavelength interacts with these nanoparticles (typically gold or silver), it excites the collective oscillations of their conduction electrons, creating intense local electromagnetic fields and energetic "hot" electrons. wikipedia.org These phenomena can significantly accelerate chemical reactions at the nanoparticle surface.
The synthesis of sulfonamides, a key structural feature of Morpholine, 4-piperidinosulfonyl-, can be achieved through various methods, including electrochemical oxidative coupling of amines and thiols. acs.org While not explicitly plasmon-driven, this highlights the potential for redox-based synthetic routes. Plasmonic catalysis could offer a light-driven alternative for such transformations. For instance, the plasmon-induced generation of hot electrons could facilitate the key bond-forming steps in sulfonamide synthesis. nih.gov
The synthesis of complex molecules often involves multiple steps, and metal catalysis plays a crucial role. Palladium-catalyzed cross-coupling reactions, for example, are widely used for the formation of carbon-sulfur bonds in the synthesis of aryl sulfonamides. nih.gov Plasmonic catalysis could potentially enhance the efficiency of such traditional catalytic systems by providing the necessary activation energy through light rather than heat, allowing for milder reaction conditions.
Table 3: Potential Applications of Plasmon Chemistry in the Synthesis of Sulfonamides
| Catalytic Approach | Role of Plasmon Chemistry | Potential Advantage |
| Plasmon-Enhanced Redox Synthesis | Generation of hot electrons to drive oxidative coupling of precursors. acs.orgnih.gov | Light-driven, potentially milder reaction conditions. |
| Hybrid Plasmonic-Metal Catalysis | Enhancing the activity of traditional metal catalysts (e.g., Palladium) through localized heating or hot electron transfer. wikipedia.orgnih.gov | Increased reaction rates and efficiency. |
| Direct Plasmonic Synthesis | Utilizing plasmonic nanoparticles as the sole catalyst for sulfonamide formation. wikipedia.orgrsc.org | Novel reaction pathways and selectivities. |
This table outlines hypothetical applications of plasmon chemistry based on established principles.
Sophisticated Spectroscopic and Structural Elucidation Techniques for Morpholine, 4 Piperidinosulfonyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural elucidation of "Morpholine, 4-piperidinosulfonyl-". Both one-dimensional and multi-dimensional NMR experiments are instrumental in assigning the proton (¹H) and carbon-¹³ (¹³C) chemical shifts, providing a complete picture of the molecular skeleton.
For instance, in related N-sulfonylpiperidine and morpholine (B109124) derivatives, the chemical shifts of the protons on the piperidine (B6355638) and morpholine rings are well-documented. rsc.org The protons adjacent to the nitrogen atoms typically appear in the downfield region of the ¹H NMR spectrum due to the deshielding effect of the nitrogen and the sulfonyl group.
Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)
To resolve complex spectral overlaps and definitively assign proton and carbon signals, a variety of multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment is crucial for identifying spin-spin coupling networks between protons. It reveals which protons are directly connected through covalent bonds, aiding in the assignment of adjacent protons within the piperidine and morpholine rings.
HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence): These are two-dimensional experiments that correlate the chemical shifts of protons with the directly attached carbon atoms. They are indispensable for assigning the ¹³C signals based on the already assigned ¹H signals. The use of HSQC is often preferred due to its higher resolution in the F1 dimension (carbon) for a given experiment time.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly valuable for determining the spatial proximity of atoms, regardless of whether they are directly bonded. It provides information about the through-space interactions between protons, which is critical for elucidating the three-dimensional structure and preferred conformation of the molecule. For example, NOESY can help establish the relative orientation of the morpholine and piperidine rings.
The application of these techniques is evident in the structural characterization of numerous novel piperazine (B1678402) and morpholine derivatives, where a combination of FT-ICR and LTQ mass spectrometry, along with multi-dimensional NMR, was crucial for confirming the synthesized structures. preprints.orgresearchgate.net
Solid-State NMR Applications for Polymorphs and Amorphous Forms
In the pharmaceutical context, the solid-state form of a compound is of paramount importance as different crystalline forms (polymorphs) or amorphous forms can exhibit distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. researchgate.netbruker.com
Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local molecular environment in the solid state. jeol.com This allows for the differentiation of polymorphs that may be indistinguishable by other methods. jeol.comnih.gov Magic-angle spinning (MAS) is a key technique in ssNMR that helps to average out these anisotropic interactions, resulting in sharper lines and more interpretable spectra. nih.gov The chemical shifts observed in ssNMR spectra are highly sensitive to the local packing and intermolecular interactions, making it an ideal tool for identifying and quantifying different solid forms of "Morpholine, 4-piperidinosulfonyl-". nih.govnih.gov
Conformational Analysis and Dynamic NMR Studies
The piperidine and morpholine rings in "Morpholine, 4-piperidinosulfonyl-" are not static; they can undergo conformational changes. Dynamic NMR (DNMR) spectroscopy is the primary tool for studying these dynamic processes, such as ring inversion. nih.gov
By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows down, leading to broadening of the signals and eventual decoalescence into separate signals for each conformer. From the analysis of these temperature-dependent spectral changes, thermodynamic and kinetic parameters for the conformational processes can be determined. nih.gov
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Accurate Mass Determination
Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of "Morpholine, 4-piperidinosulfonyl-". mdpi.com Instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range. preprints.orgmdpi.com This level of precision allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions. For instance, HRMS data was instrumental in confirming the elemental composition of newly synthesized morpholine derivatives. preprints.org
Tandem Mass Spectrometry (MS/MS) for Structural Fragments and Unknown Identification
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. capes.gov.br In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation, and the resulting fragment ions (product ions) are then mass-analyzed. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to identify its different components.
For sulfonamides, common fragmentation pathways involve the cleavage of the S-N bond. nih.govresearchgate.net In the case of "Morpholine, 4-piperidinosulfonyl-", one would expect to see characteristic fragment ions corresponding to the morpholine and piperidine rings, as well as the sulfonyl group. For example, the loss of the morpholine unit (87.0 Da) has been observed in the fragmentation of other morpholine derivatives. preprints.org The fragmentation of the morpholine ring itself can also produce characteristic ions. researchgate.net The study of fragmentation pathways is critical for identifying unknown related substances or metabolites. nih.govresearchgate.net The analysis of highly sulfated glycosaminoglycans by MS/MS demonstrates the capability of this technique to pinpoint the location of sulfo groups within a molecule. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. By analyzing the interaction of infrared radiation or inelastically scattered light with a sample, these methods provide a molecular fingerprint, allowing for the identification of functional groups and the study of molecular structure.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Assignment
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of chemical bonds. For Morpholine, 4-piperidinosulfonyl-, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the morpholine ring, the piperidine ring, and the central sulfonyl group.
The key vibrational modes for sulfonamides involve the symmetric and asymmetric stretching of the S=O bonds, which typically appear as strong absorption bands in the infrared spectrum. The C-N and C-O stretching vibrations of the morpholine and piperidine rings, as well as various C-H bending and stretching modes, would also contribute to the unique spectral fingerprint of the molecule. While specific experimental data for this exact compound is not widely published, analysis of related sulfonamide structures allows for the prediction of expected spectral regions for these key functional groups.
Table 1: Predicted FT-IR Characteristic Absorption Bands for Morpholine, 4-piperidinosulfonyl-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350-1300 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160-1120 | Strong |
| C-N (Piperidine/Morpholine) | Stretch | 1250-1020 | Medium-Strong |
| C-O-C (Morpholine) | Asymmetric Stretch | 1140-1070 | Strong |
| S-N (Sulfonamide) | Stretch | 970-935 | Medium |
Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that can enhance the Raman scattering signal of molecules adsorbed onto a nanostructured metal surface, typically gold or silver. This enhancement allows for the detection of analytes at extremely low concentrations, making it a powerful tool for trace analysis.
For Morpholine, 4-piperidinosulfonyl-, SERS could be employed to detect minute quantities of the compound in various matrices. The molecule would first need to be adsorbed onto a suitable SERS substrate. The resulting spectrum would show enhanced signals for the vibrational modes of the molecule, particularly those of the sulfonyl group and the heterocyclic rings. The specific orientation of the molecule on the metallic surface would influence which Raman signals are most significantly enhanced, providing potential insights into the interaction between the analyte and the substrate. Research in this area would focus on developing optimal SERS substrates and methodologies for the reliable detection and quantification of this compound.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Packing
To perform single-crystal X-ray diffraction analysis on Morpholine, 4-piperidinosulfonyl-, a high-quality single crystal of the compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction data is collected and processed to generate an electron density map, from which the molecular structure can be solved and refined.
This analysis would provide unambiguous information about the solid-state conformation of the morpholine and piperidine rings—for instance, whether they adopt a chair, boat, or twisted conformation. It would also yield precise measurements of the bond lengths and angles within the sulfonyl group (S=O, S-N, S-C) and the heterocyclic systems. Furthermore, the data would reveal how the individual molecules pack together in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the solid-state structure.
Table 2: Hypothetical X-ray Crystallographic Data for Morpholine, 4-piperidinosulfonyl-
| Parameter | Description | Expected Value/Information |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Provides the size and shape of the unit cell. |
| S=O Bond Lengths | The distance between sulfur and oxygen atoms. | ~1.43 Å |
| S-N Bond Length | The distance between the sulfur and nitrogen atom. | ~1.63 Å |
| Ring Conformation | The 3D shape of the morpholine/piperidine rings. | e.g., Chair conformation |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
Computational Chemistry and Molecular Modeling of Morpholine, 4 Piperidinosulfonyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of "Morpholine, 4-piperidinosulfonyl-" at the atomic level. These methods, including Density Functional Theory (DFT) and ab initio calculations, offer a detailed picture of the molecule's electronic landscape and reactivity.
Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. mdpi.comnih.govresearchgate.netmdpi.com While specific DFT studies on "Morpholine, 4-piperidinosulfonyl-" are not extensively available in the public domain, analysis of related sulfonamide structures containing morpholine (B109124) or piperidine (B6355638) moieties provides valuable analogous data. nih.govnih.govrsc.org
DFT calculations typically employ functionals like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), to optimize the molecular geometry and predict various electronic properties. rsc.org For similar sulfonamide derivatives, DFT has been used to determine key quantum chemical descriptors that shed light on their stability and reactivity. mdpi.comnih.gov
Key Electronic Properties (Analogous Data):
| Property | Description | Typical Calculated Values for Related Sulfonamides |
| HOMO Energy (Highest Occupied Molecular Orbital) | Represents the ability to donate an electron. Higher values indicate greater electron-donating ability. | -6.0 to -7.5 eV |
| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Represents the ability to accept an electron. Lower values indicate greater electron-accepting ability. | -1.0 to -2.5 eV |
| HOMO-LUMO Gap (Energy Gap) | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. | 4.0 to 6.0 eV |
| Dipole Moment | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. | 2.0 to 5.0 D |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. | Negative potential around oxygen and nitrogen atoms; positive potential around hydrogen atoms. |
These values are illustrative and derived from computational studies on analogous sulfonamide compounds.
DFT calculations are also instrumental in predicting spectroscopic properties. For instance, theoretical vibrational frequencies (FT-IR and Raman) can be calculated and compared with experimental spectra to confirm the molecular structure. Similarly, theoretical UV-Vis spectra can be predicted by calculating the electronic transitions between molecular orbitals. nih.gov
Ab Initio Calculations for High-Accuracy Molecular Properties
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate molecular properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed for smaller, representative fragments of "Morpholine, 4-piperidinosulfonyl-" to obtain benchmark data on its geometry, conformational energies, and electronic properties. Due to the computational cost, full ab initio calculations on the entire molecule are less common for routine analysis but are invaluable for validating DFT results.
Molecular Mechanics and Dynamics Simulations
To understand the dynamic behavior and conformational landscape of the flexible "Morpholine, 4-piperidinosulfonyl-" molecule, molecular mechanics and dynamics simulations are employed.
Conformational Analysis and Energy Minimization of Flexible Structures
The presence of single bonds in "Morpholine, 4-piperidinosulfonyl-" allows for considerable conformational flexibility. The morpholine and piperidine rings can adopt different chair, boat, or twist-boat conformations. Conformational analysis aims to identify the most stable, low-energy conformers.
Ligand-Target Interactions in Theoretical Models
Molecular docking and molecular dynamics (MD) simulations are crucial for predicting how "Morpholine, 4-piperidinosulfonyl-" might interact with a biological target, such as a protein receptor or enzyme active site. nih.govmdpi.comnih.gov
Molecular Docking: This technique predicts the preferred binding orientation of the molecule within a target's binding site and estimates the binding affinity. For sulfonamide derivatives, docking studies have been instrumental in identifying potential biological targets and understanding the key interactions that stabilize the ligand-protein complex. These interactions often include:
Hydrogen bonds: The sulfonamide group (SO2NH) and the oxygen and nitrogen atoms of the morpholine ring are potential hydrogen bond donors and acceptors.
Hydrophobic interactions: The piperidine ring and any alkyl or aryl substituents can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
While specific QSAR and pharmacophore models for "Morpholine, 4-piperidinosulfonyl-" are not publicly documented, these computational approaches are vital in drug discovery campaigns involving series of related compounds.
QSAR: QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of molecules with known activities, a predictive model can be built. This model can then be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. By aligning a set of active molecules, a common pharmacophore can be identified. This model serves as a 3D query to screen large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to be active. For a compound like "Morpholine, 4-piperidinosulfonyl-", a pharmacophore model would likely include features corresponding to the sulfonamide group, the heterocyclic rings, and their relative spatial arrangement.
Based on a comprehensive search of available scientific literature, there is no specific research data published on the computational chemistry, molecular modeling, or chemoinformatics of the chemical compound "Morpholine, 4-piperidinosulfonyl-". Consequently, it is not possible to generate an article that is scientifically accurate and adheres to the detailed outline provided in the user's request.
The requested sections and subsections, such as the development of predictive models for analogues, insights into molecular recognition and binding modes, and chemoinformatics of related chemical spaces, necessitate the existence of prior research on this specific molecule. Without such foundational studies, any attempt to create the requested content would be speculative and would not meet the required standards of accuracy and authoritativeness.
Therefore, the article focusing solely on "Morpholine, 4-piperidinosulfonyl-" as outlined cannot be produced.
Advanced Academic Research Applications of Morpholine, 4 Piperidinosulfonyl and Its Analogues
Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis
The unique structural combination of a morpholine (B109124) ring, a sulfonamide linker, and a piperidine (B6355638) moiety makes Morpholine, 4-piperidinosulfonyl- a highly valuable and versatile building block in the field of organic synthesis.
In modern organic synthesis, the demand for structurally complex and three-dimensional molecules has led researchers to seek out robust and adaptable starting materials. Morpholine, 4-piperidinosulfonyl- serves as an exemplary synthetic intermediate for this purpose. Its distinct components—the flexible, polar morpholine ring and the more rigid piperidine ring, connected by a stereochemically defined sulfonamide group—provide a well-defined three-dimensional scaffold. Chemists can leverage the differential reactivity of the nitrogen atoms within the morpholine and piperidine rings to selectively introduce a variety of substituents. This control allows for the systematic construction of elaborate molecular architectures. The synthesis of novel spiro scaffolds, for example, often relies on such ready-to-use building blocks that can be prepared on a large scale and subsequently diversified nih.gov. The principles used in creating complex diazaspiro-systems can be applied to analogues of Morpholine, 4-piperidinosulfonyl-, using them as a foundation to build libraries of compounds with diverse spatial arrangements for further scientific investigation nih.gov.
The morpholine ring is considered a "privileged" structure in medicinal chemistry. Its inclusion in a molecule can significantly modulate physicochemical properties, such as improving aqueous solubility and enhancing permeability across the blood-brain barrier, due to its pKa value being similar to the pH of blood nih.gov. Consequently, Morpholine, 4-piperidinosulfonyl- and its analogues are attractive starting points for the design of new therapeutic agents.
The morpholine moiety can act as a critical scaffold, orienting other parts of the molecule in a precise way to interact with biological targets like enzymes or receptors nih.gov. Research has demonstrated the successful synthesis of novel Schiff bases starting from 4-(4-aminophenyl)-morpholine, a related structure nih.gov. In that work, the core morpholine-phenyl structure was used as a precursor, and various aldehydes were condensed with the amino group to produce a library of new chemical entities that were subsequently screened for antimicrobial activity nih.gov. This same principle is broadly applicable to Morpholine, 4-piperidinosulfonyl-, where the piperidine or morpholine rings can be derivatized to create extensive libraries of novel compounds for drug discovery programs targeting a wide range of diseases, including those of the central nervous system nih.gov.
Receptor Interaction and Modulation Studies
The ability of a compound to interact with and modulate the function of cellular receptors is fundamental to pharmacology. The structural features of Morpholine, 4-piperidinosulfonyl- and its derivatives make them subjects of intense study for their potential interactions with a variety of receptor systems. The morpholine ring itself can be critical in modulating the pharmacokinetic and pharmacodynamic properties that govern these interactions nih.gov.
Studies on related structures containing a piperidine ring, such as piperine (B192125), have provided a model for how these compounds might be investigated. Piperine and its synthetic derivatives have been shown to modulate the function of γ-aminobutyric acid type A (GABAᴀ) receptors, which are crucial for inhibitory neurotransmission in the brain nih.gov. By expressing different combinations of receptor subunits in host cells, researchers can determine the potency (EC₅₀) and efficacy (maximal stimulation) of a compound at specific receptor subtypes nih.gov. This allows for the identification of a molecule's selectivity profile. For example, replacing the piperidine ring in one compound with a different group was shown to increase its potency and efficacy at GABAᴀ receptors while eliminating activity at another target, the TRPV1 receptor nih.gov. Such studies are vital for understanding the structure-activity relationships that guide the development of receptor-subtype-selective drugs.
Table 2: Modulation of GABAᴀ Receptor Subtypes by Piperine This table details the potency (EC₅₀) and efficacy (Eₘₐₓ) of piperine at GABAᴀ receptors composed of different subunit combinations, demonstrating subtype-specific effects. Data sourced from nih.gov.
| Receptor Subtype | EC₅₀ (µM) | Eₘₐₓ (% of IGABA) |
| α₁β₂ | Not specified | 271 ± 36 |
| α₁β₃ | Not specified | 332 ± 64 |
| α₂β₂ | 42.8 ± 7.6 | Not specified |
| α₃β₂ | 59.6 ± 12.3 | 375 ± 51 |
| α₅β₂ | Not specified | 136 ± 22 |
Characterization of Agonist and Antagonist Properties
The unique structural combination of morpholine, piperidine, and a sulfonamide bridge in Morpholine, 4-piperidinosulfonyl- and its analogs has prompted investigations into their potential to act as both agonists and antagonists at various biological receptors.
Research into related sulfonamide derivatives has revealed a capacity for dual receptor activity. For instance, certain sulfonamides have been identified as antagonists for the angiotensin II subtype 1 (AT₁) and endothelin subtype A (ETₐ) receptors, while also demonstrating agonist activity at the angiotensin II subtype 2 (AT₂) receptor. This dual functionality highlights the nuanced structure-activity relationships within this class of compounds.
Furthermore, the morpholine moiety is a recognized pharmacophore in compounds targeting a range of neuroreceptors. Morpholine-containing compounds have been shown to modulate the activity of cannabinoid receptors, often exhibiting partial agonism. In other contexts, such as with metabotropic glutamate (B1630785) receptor 2 (mGluR2), morpholine derivatives have been characterized as antagonists. The substitution of a piperidine ring with a morpholine core in some benzenesulfonamide (B165840) Nav1.7 inhibitors led to a significant decrease in inhibitory activity, indicating the critical role of the heterocyclic core in receptor interaction. nih.gov
Piperidine derivatives have also been a focus of agonist--related research. Studies have identified potent agonists for the histamine (B1213489) H₃ receptor and nonprostanoid IP receptors among various piperidine-containing compounds. These findings underscore the potential for the piperidine component of Morpholine, 4-piperidinosulfonyl- to contribute to agonist activity at specific receptor sites.
While direct studies on the agonist and antagonist properties of Morpholine, 4-piperidinosulfonyl- are not extensively documented in publicly available literature, the known activities of its constituent chemical motifs provide a strong rationale for its investigation as a modulator of various receptor systems.
Structure-Based Receptor Binding Research and Ligand Efficiency
The effectiveness of a ligand is not solely determined by its binding affinity but also by its efficiency in relation to its size and physicochemical properties. Metrics such as Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are therefore crucial in modern drug discovery and academic research to assess the quality of a chemical scaffold.
Research on 2,4-disubstituted morpholines has demonstrated their ability to bind with high affinity to human D4 dopamine (B1211576) receptors. Similarly, the replacement of a piperidine fragment with a morpholine moiety in certain quinoxaline (B1680401) derivatives led to a significant decrease or complete loss of cytotoxic activity, emphasizing the critical role of this specific heterocyclic ring in target binding. researchgate.net
The concept of ligand efficiency helps to normalize binding affinity for molecular size. It is calculated as the binding energy per heavy (non-hydrogen) atom. For instance, in a series of benzophenone-type P-glycoprotein inhibitors, smaller ligands, including a piperidine analogue, exhibited higher ligand efficiencies compared to larger, more complex derivatives. nih.gov
Table 1: Example Ligand Efficiency of Structurally Related Compounds
| Compound Class | Example Compound | Target | IC₅₀ (µM) | Heavy Atoms | Ligand Efficiency (LE) |
| Benzophenone | Piperidine Analogue 12 | P-glycoprotein | - | - | 0.33 nih.gov |
| Benzophenone | N-propyl Derivative 20 | P-glycoprotein | - | - | 0.35 nih.gov |
| Quinoline (B57606) | Derivative 11g | Acetylcholinesterase | 1.94 | - | - |
| Quinoline | Derivative 11g | Butyrylcholinesterase | 28.37 | - | - |
Note: Specific LE values for all compounds are not available in the cited literature. The table illustrates the concept with available data for related structures.
Exploration in Agricultural Chemical Research
The application of novel chemical compounds in agriculture is a burgeoning field of research, with a focus on developing more effective and selective agents for crop protection and growth regulation. Morpholine and sulfonamide derivatives have independently shown promise in this area.
Plant Growth Regulation Studies and Biochemical Pathways
Morpholine derivatives are also being actively investigated as plant growth regulators. mdpi.com The morpholine ring is a structural feature in several commercial fungicides and herbicides, and ongoing research seeks to expand its utility in agriculture. These compounds can influence various physiological processes in plants, although the specific biochemical pathways are often complex and not fully elucidated.
Table 2: Effect of Sulfonamides on Plant Growth
| Sulfonamide | Plant Species | Effect | Concentration |
| Sulfamethoxazole | Napa Cabbage | Inhibition of primary root length | > 0.5 mg/mL nih.gov |
| Sulfathiazole | Napa Cabbage | Inhibition of primary root length | ≥ 0.5 mg/mL nih.gov |
| Sulfadiazine | Napa Cabbage | Inhibition of primary root length | ≥ 0.5 mg/mL nih.gov |
| Sulfamethazine | Napa Cabbage | Inhibition of primary root length | ≥ 0.5 mg/mL nih.gov |
While direct studies on the plant growth regulatory effects and the specific biochemical pathways affected by Morpholine, 4-piperidinosulfonyl- are limited, the known activities of both sulfonamides and morpholine derivatives suggest its potential to influence plant physiology. Further research is warranted to determine its specific effects and mechanisms of action in various plant species.
Analysis of Intellectual Property and Patent Landscape Surrounding Morpholine, 4 Piperidinosulfonyl
Historical Overview of Patent Filings Related to the Compound Class
The patenting of compounds containing the piperidinosulfonyl moiety has been a subject of interest for various organizations, particularly within the pharmaceutical and chemical industries. An examination of patent literature reveals a focus on the synthesis and application of these compounds.
A key aspect of the patent landscape is the protection of novel synthetic methods. For instance, methods for producing related piperidine (B6355638) structures, which can be precursors or analogues, have been the subject of patent applications. These patents often claim specific reaction conditions, catalysts, and solvent systems to achieve higher yields and purity.
The following table provides a snapshot of some relevant patent filings and their key details.
| Patent/Application Number | Assignee | Key Focus of the Patent |
| CN105777615A | Not specified in the available abstract | Preparation method of 4-morpholino piperidine, an intermediate material. google.com |
| WO2017213245A1 | Not specified in the available abstract | Method for producing 4-(piperidin-4-yl)morpholine. google.com |
It is important to note that a comprehensive historical overview requires a dedicated and in-depth patent search utilizing specialized databases. This would involve analyzing patent filing trends over time, identifying key inventors and assignees, and mapping the geographical distribution of patent protection.
Academic Interpretation of Synthetic Routes and Claims within Patents
The synthetic routes described within patents for piperidinosulfonyl-containing compounds and their analogs are often a starting point for academic research. chemrxiv.orgnih.gov Academics scrutinize these patented methods to understand the underlying chemistry, identify potential improvements, and develop alternative, more efficient, or more environmentally friendly synthetic strategies.
Patented synthetic routes often involve multi-step processes. For example, the preparation of a related compound, 4-morpholino piperidine, involves the synthesis of an intermediate, 4-(1-benzyl piepridine-4-base) morpholine (B109124) dihydrochloride, followed by further reaction steps. google.com Another patented method for producing 4-(piperidin-4-yl)morpholine involves the reductive amination of 1-benzyl-4-piperidone with morpholine. google.com
Academic analysis of such patented syntheses might focus on:
Reaction Efficiency: Evaluating the reported yields and exploring ways to optimize them.
Catalyst Technology: Investigating the use of alternative catalysts, such as different palladium or platinum catalysts, to improve reaction times or reduce costs. google.comgoogle.com
Reaction Conditions: Exploring the impact of varying temperature, pressure, and solvent systems on the reaction outcome. google.com
Novelty and Inventiveness: Assessing the non-obviousness of the claimed synthetic steps in comparison to existing chemical literature.
A study analyzing published synthetic routes from 2000-2020 noted a trend towards increased synthetic efficiency, with the synthesis of larger, more complex molecules from smaller starting materials in fewer steps. chemrxiv.org This trend is likely reflected in the patent literature as well, with an emphasis on developing more streamlined and economical synthetic processes.
Methodological Aspects of Patent Searching and Analysis in Chemical Research
Conducting a thorough patent search and analysis in the field of chemistry requires a specialized and systematic approach due to the complexity of chemical structures and nomenclature. patentpc.comeffectualservices.compatentbusinesslawyer.com
Key Methodological Steps:
Defining the Invention: A clear and precise definition of the chemical compound or class of compounds of interest is the first critical step. This includes specifying the chemical structure, substituents, and any other relevant features. patentpc.com
Keyword and Classification Searching: A combination of keyword searching (using IUPAC names, common names, and trade names) and patent classification searching (using systems like the International Patent Classification (IPC) and Cooperative Patent Classification (CPC)) is employed to identify relevant patents. patentpc.compatentbusinesslawyer.com
Chemical Structure Searching: This is a crucial aspect of chemical patent searching. Specialized databases and search tools allow for searching based on the exact chemical structure, substructures, or similarity to a query structure. effectualservices.comtprinternational.com This is particularly important as many compounds in patents may not have a readily searchable chemical name. tprinternational.com
Database Selection: A comprehensive search utilizes multiple patent databases, including those from national and regional patent offices (e.g., USPTO, EPO) and specialized chemical patent databases. patentpc.comeffectualservices.com
Analysis and Interpretation: Once relevant patents are identified, a detailed analysis of the claims, specification, and examples is necessary to understand the scope of protection and the technical details of the invention. patentpc.com
Data Tables for Patent Analysis:
To organize and visualize the findings of a patent search, data tables are invaluable. These tables can be used to track key information for each relevant patent, such as:
| Patent Number | Title | Assignee | Filing Date | Key Claims |
| ... | ... | ... | ... | ... |
This structured approach allows researchers to identify trends, key players, and potential areas for further investigation within the patent landscape. cas.org
Q & A
Q. What are the recommended methods for synthesizing Morpholine, 4-piperidinosulfonyl- (C₉H₁₈N₂O₃S)?
Methodological Answer:
- Key Reaction Pathways :
- Sulfonylation : React piperidine-4-sulfonyl chloride with morpholine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonamide bond .
- Optimization : Use multivariate screening (e.g., factorial design) to balance variables like sulfur/morpholine stoichiometry and temperature, as demonstrated in the Willgerodt-Kindler reaction for similar sulfonyl derivatives .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Q. How can researchers characterize the structure and purity of Morpholine, 4-piperidinosulfonyl-?
Methodological Answer:
-
Analytical Techniques :
-
X-ray Crystallography : Resolve 3D conformation using single-crystal data to confirm sulfonyl group orientation .
Q. What safety protocols are essential when handling Morpholine, 4-piperidinosulfonyl-?
Methodological Answer:
- Hazard Mitigation :
- Skin/Eye Protection : Wear nitrile gloves and goggles; avoid direct contact due to potential irritation (observed in morpholine derivatives) .
- Ventilation : Use fume hoods to minimize inhalation risks. Combustion byproducts (e.g., NOₓ) require scrubbing systems .
- Storage : Inert atmosphere (argon) at room temperature to prevent degradation .
- Emergency Procedures : For spills, neutralize with 5% acetic acid before disposal .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of Morpholine, 4-piperidinosulfonyl- derivatives?
Methodological Answer:
- Functional Group Modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) at the piperidine ring to enhance sulfonamide stability .
- Replace morpholine with thiomorpholine to study sulfur’s role in target binding (e.g., kinase inhibition) .
- Bioactivity Assays :
Q. What in silico strategies predict the pharmacokinetic properties of Morpholine, 4-piperidinosulfonyl- derivatives?
Methodological Answer:
- Computational Tools :
- ADMET Profiling :
Q. How can researchers resolve contradictions in toxicological data for Morpholine derivatives?
Methodological Answer:
- Case Study : Morpholine’s carcinogenicity (e.g., NMOR formation) shows species-specific outcomes:
- Resolution Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
